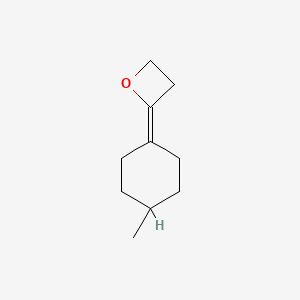

2-(4-Methylcyclohexylidene)oxetane

Description

Contextualization within Oxetane (B1205548) Chemistry and Exocyclic Olefins

2-(4-Methylcyclohexylidene)oxetane is a member of the oxetane family, which are four-membered heterocyclic ethers. acs.orgnih.gov These strained ring systems are of significant interest in medicinal chemistry and as synthetic intermediates. acs.orgnih.gov The defining feature of this compound is the exocyclic double bond at the 2-position of the oxetane ring, a structural motif known as a 2-alkylideneoxetane. beilstein-journals.org This feature introduces the characteristics of an olefin, creating a bifunctional molecule with unique reactivity.

The synthesis of 2-methyleneoxetanes, a subset of 2-alkylideneoxetanes, has been documented since the late 1960s, with the Paternò–Büchi reaction being one of the earliest methods employed. acs.org This photochemical [2+2] cycloaddition between a carbonyl compound and an allene (B1206475) provides a direct route to these structures. acs.orgbeilstein-journals.org Over the years, various synthetic strategies have been developed to access the oxetane core, including intramolecular cyclizations and ring expansions of epoxides. magtech.com.cnillinois.edu For instance, the intramolecular O-vinylation of γ-bromohomoallylic alcohols has been shown to be an effective method for forming 2-methyleneoxetanes through a 4-exo ring closure. organic-chemistry.org

The reactivity of 2-alkylideneoxetanes is largely dictated by the ring strain inherent to the four-membered ring and the presence of the exocyclic double bond. beilstein-journals.org This combination makes them valuable intermediates, susceptible to various transformations such as ring-opening reactions with nucleophiles, epoxidations, and cycloadditions. beilstein-journals.org

Significance of Four-Membered Heterocycles with Exocyclic Double Bonds in Advanced Organic Synthesis

Four-membered heterocycles, in general, are crucial building blocks in organic synthesis due to their inherent ring strain, which makes them prone to ring-opening and ring-expansion reactions. acs.orgbritannica.com This reactivity allows for their transformation into more complex molecular frameworks. numberanalytics.comnih.gov The introduction of an exocyclic double bond, as seen in this compound, further enhances their synthetic utility.

These motifs serve as versatile intermediates in the construction of complex molecules. numberanalytics.com The exocyclic double bond can participate in a variety of chemical transformations, while the strained heterocyclic ring can be selectively opened to introduce new functional groups. This dual reactivity is highly sought after in the design of efficient synthetic routes.

The development of new synthetic methods, such as visible-light-mediated Paternò–Büchi reactions and N-heterocyclic carbene (NHC)-catalyzed annulations, has expanded the accessibility and diversity of substituted oxetanes, including those with exocyclic unsaturation. nih.gov These advancements underscore the continued importance of these structures in pushing the boundaries of modern organic synthesis.

Below is a table summarizing key data for related oxetane compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| (S)-N-(2-oxo-3-oxetanyl)-3-phenylpropionamide | C12H13NO3 | 219.24 | Inhibits N-acylethanolamine acid amidase (NAAA). nih.gov |

| (S)-N-(2-oxo-3-oxetanyl)-biphenyl-4-carboxamide | C16H13NO3 | 267.28 | Inhibits NAAA and reduces pro-inflammatory responses. nih.gov |

| (4-phenylphenyl)-methyl-N-[(2S,3R)-2-methyl-4-oxo-oxetan-3-yl]carbamate | C18H17NO4 | 311.33 | A potent, single-digit nanomolar inhibitor of intracellular NAAA activity. nih.gov |

Structure

3D Structure

Properties

CAS No. |

89654-33-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

2-(4-methylcyclohexylidene)oxetane |

InChI |

InChI=1S/C10H16O/c1-8-2-4-9(5-3-8)10-6-7-11-10/h8H,2-7H2,1H3 |

InChI Key |

YJCMVRBCSCZPNT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(=C2CCO2)CC1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Methylcyclohexylidene Oxetane and Analogous Alkylidene Oxetane Systems

Direct Cyclization Strategies for Oxetane (B1205548) Ring Construction

The direct formation of the oxetane ring through intramolecular cyclization is a primary strategy for synthesizing these strained heterocycles. beilstein-journals.org These methods can be broadly categorized based on the type of bond being formed during the ring-closing step: either a carbon-oxygen (C-O) bond or a carbon-carbon (C-C) bond. acs.orgbeilstein-journals.org

Intramolecular Williamson Etherification Approaches for Oxetane Formation

The intramolecular Williamson etherification is a classical and widely employed method for constructing the oxetane ring. acs.orgethz.ch This approach involves a base-mediated nucleophilic substitution where an alcohol attacks an aliphatic carbon bearing a leaving group in a 1,3-relationship. acs.org While conceptually straightforward, the success of this method is highly substrate-dependent, as competing side reactions like Grob fragmentation can significantly reduce yields. acs.orgethz.ch

The general applicability of the Williamson etherification has been demonstrated in the synthesis of various oxetane derivatives. For instance, a sodium hydride-mediated cyclization of a precursor with a mesylate leaving group was effectively used to form the oxetane scaffold of oxetanocin. acs.org Similarly, one-pot syntheses starting from diols have been developed, where one alcohol is converted to an iodide followed by base-induced cyclization to yield the oxetane. acs.org

A more recent advancement couples the Williamson etherification with C-H functionalization of unactivated alcohols, providing a more direct route to oxetane synthesis by avoiding multi-step preparations of the starting materials. nih.govresearchgate.net This method demonstrates broad functional group tolerance and proceeds under mild conditions. researchgate.net

Carbon-Carbon Bond Forming Cyclizations towards Oxetane Scaffolds

An alternative to the more common C-O bond formation is the construction of the oxetane ring via an intramolecular C-C bond-forming cyclization. acs.orgbeilstein-journals.org This strategy often involves the deprotonation of an ether at the α-carbon, followed by an intramolecular SN2 substitution. nih.gov

Researchers have developed an efficient method for synthesizing functionalized di-, tri-, and tetrasubstituted oxetanes using a rhodium-catalyzed O-H insertion and a subsequent C-C bond-forming cyclization. nih.govrsc.org This approach allows for the rapid generation of diverse oxetane derivatives. nih.gov For example, the cyclization of a tosylate precursor using sodium hydride in DMF yielded the corresponding oxetane. nih.gov This methodology has been successfully applied to create oxetanes with a variety of substituents, including those with medicinally relevant functional groups. rsc.org

Another notable C-C bond-forming strategy is the copper-catalyzed intramolecular O-vinylation of γ-bromohomoallylic alcohols, which yields 2-alkylideneoxetanes. nih.gov This Ullmann-type coupling shows good yields when using copper(I) iodide with 1,10-phenanthroline (B135089) as a ligand and is compatible with a range of alcohol substrates. nih.gov

Oxidative Cyclization Methodologies

Oxidative cyclization presents another pathway to oxetane synthesis. Fan and co-workers reported an oxidative cyclization of Michael adducts of malonates with chalcones. acs.orgnih.gov The reaction, utilizing iodosobenzene (B1197198) and tetrabutylammonium (B224687) iodide, can be controlled by the solvent to selectively produce either oxetanes or cyclopropanes with high diastereoselectivity. nih.gov Specifically, conducting the reaction in an open-air system with water favors the formation of the oxetane product. acs.org

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, stands as a highly efficient and direct method for synthesizing oxetanes. magtech.com.cnbohrium.comnih.govwikipedia.org This reaction is particularly relevant for the synthesis of alkylidene oxetanes.

Mechanistic Considerations and Selectivity in Paternò-Büchi Reactions involving Exocyclic Alkenes

The mechanism of the Paternò-Büchi reaction typically involves the photoexcitation of the carbonyl compound to its singlet or triplet excited state. nih.govchemistnotes.com This excited carbonyl then adds to the ground-state alkene to form a biradical intermediate. bohrium.comchemistnotes.com The stability of this biradical intermediate is a key factor in determining the regioselectivity of the reaction. chemistnotes.com The more stable biradical will preferentially form, leading to the major oxetane product. chemistnotes.com

The stereochemistry of the alkene is often retained in the final oxetane product, indicating a stereospecific reaction. chemistnotes.com The choice of solvent can also influence the reaction, with non-polar solvents generally being preferred. bohrium.com Recent advancements have demonstrated that the Paternò-Büchi reaction can be mediated by visible light through the use of a photocatalyst, which transfers energy to the carbonyl substrate. chemrxiv.org This approach avoids the need for high-energy UV light, enhancing the safety and scalability of the reaction. chemrxiv.org

Substrate Scope and Limitations for Alkylidene Oxetane Formation via Paternò-Büchi

The Paternò-Büchi reaction has a broad substrate scope, accommodating a variety of alkenes and carbonyl compounds. organic-chemistry.org Reactions involving electron-rich alkenes, such as enol ethers, often proceed with high regioselectivity. bohrium.commdpi.com The reaction has been successfully applied to synthesize a wide range of functionalized oxetanes. chemrxiv.org

However, the reaction is not without its limitations. One significant challenge is the potential for competing reactions, such as the photochemical coupling of the carbonyl compound to form pinacone derivatives, which can lower the quantum yield. bohrium.com Furthermore, while the reaction can be highly regioselective, mixtures of isomers are sometimes formed. wikipedia.org The synthesis of oxetanes from certain substrates may also be inefficient due to poor conversions or competing side reactions. lancs.ac.uk Despite these limitations, the Paternò-Büchi reaction remains a powerful tool for the synthesis of complex oxetane structures, including those with exocyclic double bonds. researchgate.net

Research Findings on Oxetane Synthesis

| Method | Key Features | Substrates | Reagents/Conditions | Products | Ref. |

| Intramolecular Williamson Etherification | C-O bond formation, substrate-dependent. | 1,3-diols, halo-alcohols | Base (e.g., NaH), Mesylate or Iodide leaving group | Substituted oxetanes | acs.org |

| C-C Bond Forming Cyclization | Rh-catalyzed O-H insertion followed by cyclization. | Functionalized ethanol (B145695) derivatives, diazomalonates | [Rh₂(OAc)₄], NaH, DMF | Di-, tri-, and tetrasubstituted oxetanes | nih.govrsc.org |

| Oxidative Cyclization | Solvent-controlled divergent synthesis. | Michael adducts of malonates and chalcones | Iodosobenzene, Tetrabutylammonium iodide, Water | Highly functionalized oxetanes | acs.orgnih.gov |

| Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition. | Carbonyls, Alkenes (including exocyclic) | UV or visible light (with photocatalyst) | Alkylidene oxetanes | bohrium.comwikipedia.orgchemrxiv.org |

Transition Metal Catalyzed Formal [2+2] Cycloadditions for Oxetane Synthesis

Transition metal-catalyzed formal [2+2] cycloadditions represent a powerful strategy for the construction of the oxetane ring. magtech.com.cn While the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition of alkenes with aldehydes and ketones, is a traditional method, transition metal catalysis offers an alternative pathway that can avoid the challenges associated with photochemical setups, such as the need for UV irradiation which can lead to side reactions. magtech.com.cnacs.orgnih.gov These catalyzed reactions can provide access to polysubstituted oxetanes with a degree of control over selectivity. nih.gov For instance, gold catalysts have been effectively used in the synthesis of oxetan-3-ones from readily available propargylic alcohols, proceeding through a proposed α-oxo gold carbene intermediate. scispace.com This highlights the potential of transition metals to facilitate the formation of the strained four-membered ring system under milder conditions than some traditional methods. scispace.com The development of these catalytic cycloadditions is crucial for expanding the scope and efficiency of oxetane synthesis. nih.gov

Ring Expansion Strategies for Oxetane Formation

Ring expansion reactions provide an alternative and effective route to oxetanes, often starting from more readily available three-membered ring precursors like epoxides.

Sulfide (B99878) Ylide-Mediated Epoxide Ring Expansion to Oxetanes

The Johnson–Corey–Chaykovsky reaction, which involves the use of sulfur ylides, is a well-established method for the ring expansion of epoxides to yield oxetanes. wikipedia.orgdigitellinc.com This reaction typically utilizes dimethylsulfoxonium methylide to introduce a methylene (B1212753) group into the epoxide ring, thereby expanding it to the corresponding oxetane. wikipedia.orgresearchgate.net This method has been successfully applied to the synthesis of a variety of 2-substituted and 2,2-disubstituted oxetanes. digitellinc.comacs.org

A key advantage of this methodology is the stereospecificity observed in many cases, where the stereochemistry of the starting epoxide is retained in the oxetane product. acs.org This is particularly valuable for the synthesis of enantiomerically pure oxetanes from chiral epoxides. The reaction proceeds via nucleophilic attack of the ylide on the epoxide, followed by an intramolecular cyclization that expels the dimethyl sulfoxide (B87167) leaving group. wikipedia.org

| Reactant (Epoxide) | Sulfur Ylide | Product (Oxetane) | Yield (%) | Reference |

| Styrene oxide | Dimethylsulfoxonium methylide | 2-Phenyloxetane | 85 | acs.org |

| 1,2-Epoxyoctane | Dimethylsulfoxonium methylide | 2-Hexyloxetane | 91 | acs.org |

| (R)-Styrene oxide | Dimethylsulfoxonium methylide | (R)-2-Phenyloxetane | >98 ee | acs.org |

This table showcases the versatility of the sulfide ylide-mediated ring expansion in synthesizing various oxetanes with high yields and excellent enantiomeric excess (ee) preservation.

Other Catalytic and Non-Catalytic Ring Expansion Processes to Four-Membered Rings

Beyond sulfide ylides, other catalytic and non-catalytic methods have been developed for the ring expansion to form oxetanes. For example, the reaction of epoxides with selenomethyllithium reagents can lead to hydroxyselenide intermediates, which upon conversion to halides and treatment with a base, cyclize to form oxetanes. acs.org

Transition metal catalysis has also been employed in ring expansion reactions. For instance, ruthenium catalysts have been used for the [4+1] insertion of diazocarbonyls into 2-aryloxetanes, resulting in the formation of 1,4-dioxepines through a ring expansion mechanism. nih.gov While this example expands the oxetane to a larger ring, it demonstrates the principle of metal-catalyzed ring expansions involving oxetanes. Photochemical methods using stabilized carbenes can also lead to the ring expansion of oxetanes to tetrahydrofurans with high diastereoselectivity. nih.gov Frustrated Lewis pairs have also been shown to catalyze the reductive ring-opening of oxetanes, which can be followed by intramolecular reactions to form new ring systems. acs.org

Strain-Enabled Cross-Metathesis Protocols for Alkylidene Oxetane Synthesis

Olefin metathesis has emerged as a powerful tool for the synthesis of complex molecules, and its application to strained systems has opened new avenues for the synthesis of alkylidene oxetanes. Strain-enabled or strain-release-driven cross-metathesis provides a direct method for the formation of exocyclic double bonds on the oxetane ring. researchgate.net

This strategy has been successfully applied to the synthesis of 3-alkylideneoxetan-2-ones from 3-methyleneoxetan-2-ones using second-generation Grubbs catalysts. nih.gov The reaction proceeds in good to excellent yields with high Z-selectivity for the newly formed double bond. nih.gov More recently, a formal double C-H oxidation of prenyl groups to form alkylidene oxetanes has been reported, utilizing an exocyclic-strain-driven cross-metathesis. researchgate.net This method is particularly attractive as it allows for the late-stage functionalization of complex molecules containing prenyl tags, converting them into oxo- and aza-prenylated derivatives. researchgate.net The inherent ring strain of the starting cyclic olefin contributes to the driving force of the reaction, enabling efficient metathesis.

Stereoselective and Enantioselective Syntheses of 2-(4-Methylcyclohexylidene)oxetane Precursors

Achieving stereocontrol in the synthesis of oxetane precursors is critical for accessing stereochemically defined final products. This is particularly important in medicinal chemistry, where the biological activity of a molecule is often dependent on its stereochemistry.

Control of Diastereoselectivity in Oxetane-Forming Reactions

The diastereoselectivity of oxetane-forming reactions can be influenced by several factors, including the choice of reagents, catalysts, and reaction conditions. In the context of the Paternò-Büchi reaction, high diastereoselectivity has been achieved by using chiral auxiliaries or by performing the reaction on chiral templates. acs.org For example, the photocycloaddition of aryl aldehydes with methyl-substituted isoxazoles can proceed with high regioselectivity and exo-diastereoselectivity. acs.org

In ring-forming reactions, the stereochemistry of substituents on the acyclic precursor can direct the stereochemical outcome of the cyclization. For instance, in the synthesis of oxetanes from 1,3-diols, the cyclization via a Williamson etherification often proceeds with complete inversion of stereochemistry at the carbon bearing the leaving group. acs.org However, the presence of certain substituents can lead to a loss of diastereoselectivity, potentially through the formation of cationic intermediates. acs.org

The Johnson-Corey-Chaykovsky reaction generally favors the formation of the trans epoxide product, irrespective of the initial stereochemistry of the starting material. wikipedia.org When expanding epoxides to oxetanes, the stereochemical integrity of the chiral centers in the epoxide is often maintained. acs.org Furthermore, one-pot procedures involving asymmetric epoxidation followed by ring expansion have been developed to afford chiral 2,2-disubstituted oxetanes with excellent enantiomeric excess. acs.org

The control of diastereoselectivity is also a key consideration in ring expansion reactions. For example, photochemically induced ring expansions of chiral 2-substituted oxetanes to tetrahydrofurans have been shown to proceed with high diastereoselectivity. nih.gov Similarly, oxidative cyclizations of Michael adducts of malonates with chalcones can lead to highly functionalized oxetanes with high diastereoselectivity, with the solvent playing a crucial role in directing the reaction pathway. acs.orgorganic-chemistry.org

Enantioselective Catalysis for Oxetane Scaffold Construction

The construction of the chiral oxetane ring is the critical step in the synthesis of compounds like this compound. Several catalytic asymmetric strategies have been developed to achieve this, primarily focusing on cycloaddition reactions and the ring-opening or desymmetrization of prochiral oxetanes.

One of the most direct and atom-economical methods for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. Historically, achieving high enantioselectivity in this reaction has been a significant hurdle. However, recent breakthroughs have demonstrated the viability of this approach. A notable advancement is the development of a highly enantioselective catalytic Paternò-Büchi reaction employing a chiral iridium photocatalyst. uconn.edudigitellinc.comnih.govnih.govchemrxiv.org This system utilizes a triplet rebound mechanism to achieve stereocontrol in the reaction of an excited-state carbonyl compound. While the full substrate scope is still under exploration, this method represents a significant step towards the enantioselective synthesis of a wide range of oxetanes. The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by various factors, including the solvent, the substituents on both the carbonyl and alkene reactants, and the reaction temperature. slideshare.net

Another powerful strategy involves the use of chiral Lewis acids to catalyze the asymmetric [2+2] cycloaddition of ketenes with aldehydes. This approach leads to the formation of optically active 4-substituted oxetan-2-ones, which can serve as versatile intermediates for the synthesis of 2-alkylideneoxetanes. For instance, chiral bissulfonamide-trialkylaluminum complexes have been shown to catalyze this transformation, affording oxetan-2-ones with moderate to good enantiomeric excess. The stereoselectivity of this reaction is dependent on the structure of the chiral Lewis acid, the nature of the aldehyde, the order of reagent addition, and the solvent used.

The desymmetrization of prochiral oxetanes using chiral catalysts is another elegant approach to enantioenriched oxetanes. nsf.gov This strategy relies on the selective reaction of one of two enantiotopic groups in a prochiral oxetane, often facilitated by chiral Brønsted acids or other chiral catalysts. nsf.gov This method has proven effective for generating all-carbon quaternary stereocenters with excellent enantioselectivities. nsf.gov

Furthermore, the synthesis of chiral spiro-oxetanes has been achieved through various catalytic asymmetric methods. For example, the Rh-catalyzed asymmetric double hydrosilation has been used to create chiral spirosilabiindane scaffolds, which can be precursors to spiro-oxetane systems. nih.gov Additionally, palladium-catalyzed asymmetric (4+2) dipolar cyclization has been employed to construct chiral spiro-indenes, demonstrating the potential of cycloaddition strategies for accessing complex spirocyclic systems. oaepublish.com

While direct enantioselective methods for the synthesis of this compound are still emerging, the methodologies described above provide a strong foundation for future research. The development of novel chiral catalysts and a deeper understanding of reaction mechanisms will undoubtedly lead to more efficient and selective routes to this and other complex alkylidene oxetane systems.

| Catalyst System | Reactants | Product Type | Key Features |

| Chiral Iridium Photocatalyst | Carbonyl + Alkene | Oxetane | Highly enantioselective Paternò-Büchi reaction via a triplet rebound mechanism. |

| Chiral Bissulfonamide-Trialkylaluminum Complexes | Ketene + Aldehyde | 4-Substituted Oxetan-2-one | Asymmetric [2+2] cycloaddition; stereoselectivity depends on catalyst, substrates, and conditions. |

| Chiral Brønsted Acid | Prochiral Oxetane | Chiral Oxetane | Enantioselective desymmetrization to generate all-carbon quaternary stereocenters. |

| Rhodium-based Catalysts | - | Chiral Spirosilabiindanes | Asymmetric double hydrosilation for the synthesis of spirocyclic precursors. |

| Palladium-based Catalysts | Vinylbenzoxazinanones + 1-Diazonaphthalene-2(1H)-ones | Chiral Spiro-indenes | Asymmetric (4+2) dipolar cyclization for complex spirocyclic systems. |

Reaction Pathways and Chemical Transformations of 2 4 Methylcyclohexylidene Oxetane Derivatives

Ring-Opening Reactions of the Oxetane (B1205548) Moiety

The inherent ring strain of approximately 25.5 kcal/mol in the oxetane ring is a significant driving force for ring-opening reactions. beilstein-journals.org These reactions can be initiated by nucleophiles, electrophiles, radicals, and acids, and can also be achieved through reductive cleavage. magtech.com.cnillinois.edu The regioselectivity of these reactions is a key aspect, often influenced by steric and electronic factors of the substituents on the oxetane ring. magtech.com.cn

Nucleophilic Ring Opening Mechanisms

Nucleophilic attack on the oxetane ring is a common and synthetically useful transformation. magtech.com.cn The regioselectivity of this reaction is highly dependent on the nature of the nucleophile and the substitution pattern of the oxetane. magtech.com.cn

Strong Nucleophiles : Under neutral or basic conditions, strong nucleophiles typically attack the less sterically hindered carbon atom of the oxetane ring in an SN2-type mechanism. magtech.com.cnresearchgate.net For a 2-(4-methylcyclohexylidene)oxetane derivative, this would generally be the C4 position.

Weak Nucleophiles : In the presence of an acid catalyst, weaker nucleophiles can also effectively open the oxetane ring. Under these conditions, the reaction proceeds via a protonated oxetane intermediate, and the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. magtech.com.cnlibretexts.org

A variety of nucleophiles have been employed in the ring-opening of oxetanes, including organometallic reagents, amines, thiols, and halides. magtech.com.cnutexas.edu

Table 1: Nucleophilic Ring-Opening Reactions of Oxetane Derivatives

| Nucleophile | Conditions | General Product Type | Key Findings |

|---|---|---|---|

| Organocuprates | Lewis Acid | Alcohols with new C-C bond | Highly regioselective for attack at the less substituted carbon. |

| Amines | Lewis Acid (e.g., Ln(OTf)₃) | γ-Amino alcohols | Lanthanide triflates are effective catalysts for the reaction of amines with oxetanes, which is otherwise difficult. utexas.edu |

| Aryl Borates | DCM | Aryl-substituted alcohols | Can yield both C- and O-alkylation products. researchgate.net |

| Hydrides (e.g., from DIBAL-H) | -78 °C to rt | Diols | Reductive opening to form diols. ethz.ch |

Electrophilic Ring Opening Pathways

Electrophilic activation of the oxetane oxygen facilitates ring opening by rendering the ring more susceptible to nucleophilic attack. This can also lead to ring-enlargement reactions. magtech.com.cn While less common than nucleophilic ring-opening, electrophilic pathways are significant. For instance, in the presence of certain electrophiles, the oxetane can rearrange to form larger heterocyclic systems. magtech.com.cn

Radical-Mediated Ring Opening Processes

Radical reactions involving oxetanes can lead to ring-opened products through various mechanisms. These processes are generally initiated by radical species that can abstract a hydrogen atom from the oxetane ring or add to an unsaturated substituent. The resulting radical can then undergo fragmentation to open the ring. magtech.com.cn Radical ring-opening coupling reactions have been shown to occur at the more sterically hindered oxygen-adjacent carbon atom of unsymmetrical oxetanes. magtech.com.cn

Acid-Catalyzed Ring Opening Dynamics and Activation

Acid catalysis plays a crucial role in the ring-opening of oxetanes, especially with weak nucleophiles. magtech.com.cnlibretexts.org Both Brønsted and Lewis acids can be employed to activate the oxetane ring. illinois.eduresearchgate.net The acid protonates or coordinates to the oxetane oxygen, making it a better leaving group and activating the C-O bonds towards cleavage. libretexts.orgmasterorganicchemistry.com

The regioselectivity of acid-catalyzed ring-opening is dependent on the substitution pattern of the oxetane. libretexts.org

For oxetanes with primary and secondary carbons, the nucleophile attacks the less substituted carbon (SN2-like). libretexts.org

For oxetanes with a tertiary carbon, the attack occurs at the more substituted carbon due to the development of a more stable partial positive charge at this position in the transition state (SN1-like). libretexts.org In the case of this compound, the C2 position is quaternary, which would strongly favor nucleophilic attack at this site under acidic conditions.

The stability of the oxetane ring under acidic conditions is a concern, with 3,3-disubstituted oxetanes generally showing greater stability. nih.gov

Table 2: Acid-Catalyzed Ring-Opening Reactions of Oxetanes

| Acid Catalyst | Nucleophile/Solvent | General Product Type | Key Findings |

|---|---|---|---|

| H₃O⁺ | Water | 1,3-Diols | Hydrolysis occurs under milder conditions than for other ethers due to ring strain. libretexts.org |

| Anhydrous HX | Inert solvent | γ-Halohydrins | Provides a route to functionalized halo-alcohols. libretexts.org |

| Lewis Acids (e.g., In(OTf)₃) | Intramolecular amide | 2-Oxazolines | Catalytic amounts of indium triflate can promote intramolecular cyclization. rsc.org |

| HBr in Acetic Acid | Diethyl ether | Bromoalkylated products | Used for the ring-opening of fluoroalkylidene-oxetanes. beilstein-journals.org |

Reductive Cleavage Strategies for Oxetane Rings

The oxetane ring can be opened reductively using various reducing agents. magtech.com.cn This transformation is a valuable method for the synthesis of 1,3-diols and their derivatives. Common reagents for reductive cleavage include lithium aluminum hydride and diisobutylaluminum hydride (DIBAL-H). ethz.chacs.org The regioselectivity of the cleavage can be influenced by the substituents on the oxetane ring and the specific reducing agent used. For instance, reductive cleavage of 2-substituted oxetanes with LiAlH₄/AlCl₃ can lead to the formation of 3-substituted propanols. acs.org Frustrated Lewis pairs have also been shown to catalyze the reductive opening of oxetanes. acs.org

Reactivity of the Exocyclic Double Bond in this compound

The exocyclic double bond in this compound represents another site of reactivity. This enol ether-like functionality is activated by the ring strain of the oxetane, making it susceptible to a range of chemical transformations. beilstein-journals.org

Reactions that can be anticipated at the exocyclic double bond include:

Epoxidation : The double bond can be epoxidized to form a spirocyclic epoxide.

Cyclopropanation : Reaction with carbenes or carbenoids can lead to the formation of a spirocyclic cyclopropane.

Cycloadditions : The electron-rich double bond can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides. beilstein-journals.org

Addition Reactions : The double bond can undergo addition reactions with various electrophiles.

The reactivity of this exocyclic double bond provides a powerful tool for the construction of complex spirocyclic systems.

Olefination and Addition Reactions at the Cyclohexylidene Moiety

The exocyclic double bond of 2-alkylideneoxetanes, such as the this compound system, is highly reactive due to the ring strain of the oxetane. This reactivity allows for a range of chemical transformations. nih.gov

One key reaction is the Wittig olefination . For instance, 3-oxetanone (B52913) can be readily converted into 3-(2-oxoalkylidene)oxetanes. nih.gov This transformation provides a pathway to introduce various substituents at the exocyclic position, thereby diversifying the molecular structure for further reactions.

The reactive nature of the exocyclic enol ether in 2-alkylideneoxetanes makes them susceptible to various addition reactions. These include:

Epoxidations nih.gov

Cyclopropanations nih.gov

These reactions highlight the utility of the exocyclic double bond as a handle for introducing further complexity into the molecular framework.

Cycloaddition Reactions Involving the Exocyclic Double Bond

The exocyclic double bond of this compound and related 2-alkylideneoxetanes can participate in cycloaddition reactions. nih.gov A notable example is the [3+2] cycloaddition with nitrile oxides. nih.gov

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orglibretexts.org In these reactions, two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org They are classified based on the number of π-electrons participating from each component. libretexts.org

The reactivity of the exocyclic double bond in these cycloadditions is enhanced by the inherent ring strain of the oxetane. This allows for the formation of more complex heterocyclic systems. For example, photochemical [2+2] cycloaddition reactions can be used to create intricate polycyclic structures. nih.gov

Ring Expansion Reactions of Oxetane Systems to Larger Heterocycles

The inherent ring strain of oxetanes makes them suitable substrates for ring expansion reactions, providing access to larger, more stable heterocyclic systems like tetrahydrofurans and other oxygen-containing rings. acs.orgacs.org

Carbene Precursor Mediated Ring Expansions of Oxetanes

Ring expansion of oxetanes can be achieved using diazo compounds as carbene precursors. clausiuspress.com This method, however, has been reported to have a limited substrate scope. clausiuspress.com The general mechanism involves the formation of a carbene, often from a precursor like ethyl diazoacetate through thermal or photochemical means, which then reacts with the oxetane. wikipedia.org

A notable advancement in this area is the use of N-heterocyclic carbene (NHC) catalysts. For example, imidazolinium-derived carbenes have been shown to effectively catalyze the ring-expansion lactonization of oxacycloalkane-2-carboxaldehydes, yielding five-, six-, and seven-membered lactones under mild conditions. nih.gov

Table 1: Examples of Carbene Precursor Mediated Ring Expansions

| Catalyst/Reagent | Reactant | Product | Reference |

|---|---|---|---|

| Diazo Compounds | Oxetanes | Tetrahydrofurans | clausiuspress.com |

| Imidazolinium-derived Carbenes | Oxacycloalkane-2-carboxaldehydes | Lactones (5, 6, and 7-membered) | nih.gov |

Metal-Catalyzed Intermolecular Cycloadditions for Ring Expansion

Transition metal catalysts play a significant role in mediating the ring expansion of oxetanes. Copper(I) catalysts, in particular, have been successfully employed.

One such system involves the use of a Cu(I)/bisazaferrocene catalyst for the asymmetric ring expansion of oxetanes to tetrahydrofurans. clausiuspress.com More recently, a combination of a novel NHC ligand with a copper catalyst has been developed to achieve this transformation with high yields. clausiuspress.com

Rhodium catalysts have also been utilized for the ring-expansion of oxetanes. researchgate.net These metal-catalyzed approaches often offer high efficiency and stereoselectivity.

Table 2: Metal-Catalyzed Ring Expansion Reactions

| Catalyst | Reactant | Product | Reference |

|---|---|---|---|

| Cu(I)/bisazaferrocene | Oxetanes | Tetrahydrofurans | clausiuspress.com |

| NHC-Cu | Oxetanes | 4-Substituted Furans | clausiuspress.com |

| Rhodium catalysts | Oxetanes | Expanded Rings | researchgate.net |

Intramolecular Cycloadditions with Neighboring Group Participation

Intramolecular reactions provide an efficient pathway for the ring expansion of oxetanes, often with high stereocontrol. In these reactions, a nucleophilic group within the same molecule attacks the oxetane ring, leading to a ring-opened and subsequently ring-expanded product.

For example, (salen)Co(III) complexes have been shown to catalyze the enantioselective intramolecular ring-opening of oxetanes with alcohols. acs.org This process provides access to enantioenriched 3-substituted tetrahydrofurans in high yields. acs.org The nucleophilic alcohol appendage on the oxetane substrate attacks the ring, leading to the formation of the larger tetrahydrofuran (B95107) ring. acs.org

Neighboring group participation can also influence the regioselectivity of ring-opening. For instance, in the reductive opening of oxetanes, an unexpected aryl migration via neighboring group participation has been observed. acs.org

Table 3: Intramolecular Ring Expansion Examples

| Catalyst/Conditions | Substrate Type | Product | Key Feature | Reference |

|---|---|---|---|---|

| (salen)Co(III) complexes | Oxetanes with alcohol appendages | 3-Substituted tetrahydrofurans | High enantioselectivity and yield | acs.org |

| Frustrated Lewis Pairs | Aryl-substituted oxetanes | Ring-opened products | Aryl migration via neighboring group participation | acs.org |

Advanced Synthetic Applications and Structural Design Principles for Oxetane Scaffolds

Oxetanes as Versatile Building Blocks in Complex Organic Synthesis

Oxetanes serve as highly versatile building blocks in the synthesis of complex organic molecules, offering a unique blend of stability and controlled reactivity. acs.orgnih.gov Their incorporation into molecular architecture can significantly influence the physicochemical and biological properties of the target compounds. rsc.org The strained four-membered ring makes oxetanes susceptible to ring-opening reactions under specific conditions, providing a powerful tool for synthetic chemists to introduce diverse functionalities. acs.orgresearchgate.net

The utility of oxetanes is prominently exemplified by their presence in numerous natural products with significant biological activities. researchgate.net A classic example is Paclitaxel (Taxol), a potent anticancer agent, where the oxetane (B1205548) ring is a crucial pharmacophore for its microtubule-stabilizing activity. wikipedia.org The synthesis of such complex natural products often relies on the strategic installation of the oxetane moiety as a key structural element. researchgate.net

Synthetic strategies for incorporating the oxetane ring are diverse and include:

Intramolecular Cyclization: The Williamson ether synthesis remains a common and practical method for forming the oxetane ring through intramolecular cyclization of a functionalized acyclic precursor. beilstein-journals.org

[2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, is a versatile method for constructing oxetane rings. beilstein-journals.orgnih.gov

Ring Expansion: Sulfide (B99878) ylide-mediated ring expansion of epoxides provides another route to oxetane synthesis. magtech.com.cn

Strategies for Further Functionalization and Derivatization of Pre-formed Oxetane Rings

Once the oxetane ring is formed, its further functionalization and derivatization are crucial for fine-tuning molecular properties and exploring structure-activity relationships. A variety of methods have been developed to modify pre-formed oxetane rings, allowing for the introduction of diverse substituents. acs.orgbeilstein-journals.org

A key precursor for the synthesis of 3-substituted oxetanes is 3-oxetanone (B52913) . beilstein-journals.orgnih.gov This versatile building block can undergo a wide range of transformations, including:

Reductive Amination: Reaction with amines in the presence of a reducing agent to yield 3-aminooxetanes. acs.org

Organometallic Addition: Addition of Grignard or organolithium reagents to the carbonyl group to form tertiary alcohols. acs.org

Wittig Reaction: Reaction with phosphorus ylides to introduce exocyclic double bonds.

These transformations provide access to a vast library of 3-substituted oxetanes with diverse functionalities. beilstein-journals.orgnih.gov Furthermore, the oxetane ring has been shown to be a powerful directing group for ortho-lithiation on adjacent aromatic rings, enabling regioselective functionalization. acs.org The stability of the oxetane core to a wide range of reaction conditions, including oxidations, reductions, and C-C bond formations, has been systematically studied, providing a valuable guide for synthetic planning. nih.govchemrxiv.orgrsc.org

| Functionalization Strategy | Reagents/Conditions | Resulting Functional Group | Reference |

| Reductive Amination of 3-Oxetanone | Amine, NaBH(OAc)₃ | 3-Amino group | acs.org |

| Grignard Addition to 3-Oxetanone | RMgX, then H₃O⁺ | 3-Alkyl/Aryl-3-hydroxy group | acs.org |

| Williamson Ether Synthesis | NaH, RX | Ether linkage | chemrxiv.org |

| Mesylation and Nucleophilic Substitution | MsCl, Et₃N; then Nu⁻ | Various functional groups at the 3-position | chemrxiv.org |

| Ortho-lithiation Directed by Oxetane | sBuLi, then Electrophile | Functionalized aryl group at the 2-position | acs.org |

Exploration of Chemical Space through Oxetane Incorporation in Scaffold Design

The incorporation of oxetane moieties into molecular scaffolds is a powerful strategy for exploring new chemical space in drug discovery. mdpi.comnih.govsemanticscholar.org The unique properties of the oxetane ring can lead to significant improvements in the pharmacological profile of a molecule. acs.org

Oxetanes are often employed as bioisosteres for other common functional groups, such as gem-dimethyl or carbonyl groups. acs.orgbeilstein-journals.org This substitution can lead to:

Improved Physicochemical Properties: Oxetanes are more polar than their gem-dimethyl counterparts, which can lead to increased aqueous solubility and reduced lipophilicity. acs.orgnih.gov

Enhanced Metabolic Stability: The replacement of metabolically labile groups with an oxetane can block sites of metabolism and improve the pharmacokinetic profile of a drug candidate. acs.orgnih.gov

Conformational Rigidity: The rigid, three-dimensional structure of the oxetane ring can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target. acs.org

By systematically incorporating oxetanes into different molecular scaffolds, chemists can generate libraries of novel compounds with diverse properties, thereby increasing the chances of identifying new drug leads. mdpi.comrsc.org The defined three-dimensional "scaffolding" properties of oxetanes have been exploited in various medicinal chemistry programs. acs.org

| Property Modification | Effect of Oxetane Incorporation | Reference |

| Aqueous Solubility | Generally increased | acs.orgnih.gov |

| Lipophilicity (logP) | Generally decreased | acs.orgnih.gov |

| Metabolic Stability | Often enhanced | acs.orgnih.gov |

| Molecular Conformation | Increased rigidity | acs.org |

| Basicity of Proximal Amines | Can be modulated | acs.org |

Design of Novel Chemical Scaffolds Based on Oxetane Motifs

The unique structural and chemical properties of oxetanes have inspired the design of novel chemical scaffolds with potential applications in materials science and medicinal chemistry. nih.govresearchgate.net These scaffolds often feature the oxetane ring as a central design element, imparting specific three-dimensional geometries and physicochemical characteristics.

One area of active research is the synthesis of spirocyclic oxetanes , where the oxetane ring is fused to another ring system at a single carbon atom. chemrxiv.orgnih.gov These spirocyclic systems possess a high degree of three-dimensionality and rigidity, which are desirable features in drug design. nih.gov Methods for constructing such scaffolds include intramolecular C-H insertion reactions and addition/substitution cascades. nih.gov

Another approach involves the creation of fused bicyclic oxetanes , where the oxetane ring shares two atoms with another ring. rsc.org These strained systems can serve as interesting building blocks for further synthetic transformations. The development of new synthetic methodologies, such as those based on alcohol C-H functionalization, has expanded the accessibility of complex oxetane-containing scaffolds. acs.orgnih.gov The design and synthesis of these novel scaffolds continue to be an active area of research, driven by the potential to access unexplored regions of chemical space and to develop new molecules with unique properties and functions. researchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Methylcyclohexylidene)oxetane derivatives?

- Methodological Answer : The synthesis of oxetane derivatives typically involves ring-closure substitution reactions from alkanes or photocycloaddition strategies. For example, oxetanes can be synthesized via reactions between aldehydes and oxazoles in solvents like benzene, yielding derivatives characterized by -NMR and -NMR . Specific to 4-methyl-substituted oxetanes, regioselective substitution at the 3-position avoids stereocenter formation, enhancing synthetic efficiency .

Q. How can the structural conformation of oxetane derivatives be characterized?

- Methodological Answer : Solution-state NMR spectroscopy is critical for detecting oxetane-induced conformational changes. Key NOEs (e.g., and ) provide evidence of turn formation in peptide backbones, as observed in macrocyclization studies . X-ray crystallography further resolves bond angles (e.g., 85.1–91.5° for oxetane rings) and puckering angles (e.g., 8.82°), confirming strain and geometry .

Q. What role does the oxetane moiety play in improving drug-like properties?

- Methodological Answer : Oxetanes enhance metabolic stability , reduce logD values, and improve water solubility. For instance, 3-substituted oxetanes in γ-secretase inhibitors lower oxidative metabolism by cytochrome P450 3A4, attributed to reduced lipophilicity and unfavorable enzyme interactions . These modifications are bioisosteric replacements for carbonyl/gem-dimethyl groups, balancing polarity and activity .

Advanced Research Questions

Q. How can contradictions in NMR data arising from oxetane-induced conformational flexibility be resolved?

- Methodological Answer : Discrepancies in NOE patterns or coupling constants may stem from oxetane’s dynamic puckering . Use variable-temperature NMR to assess ring flexibility or employ computational modeling (e.g., DFT calculations) to correlate observed NOEs with predicted conformers. For complex systems like 8-spin aromatic oxetanes, sub-spectral analysis of proton-proton couplings can disentangle overlapping signals .

Q. What catalytic strategies overcome low ring strain in oxetane polymerization?

- Methodological Answer : Bifunctional organocatalysts (e.g., B4) enable living polymerization of oxetanes via anionic mechanisms, achieving molar masses up to 600 kg/mol with TOF values 1000× higher than traditional methods. Key steps include optimizing catalyst basicity and monitoring kinetic profiles (e.g., time-dependent vs. theoretical curves) to confirm living behavior .

Q. How can oxetane substitution balance lipophilicity and metabolic stability in drug design?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by metabolic pathway analysis (e.g., liver microsomal assays) identify optimal substitution sites. For example, 3-substituted oxetanes in γ-secretase inhibitors exhibit lower CYP3A4-mediated oxidation than 2-substituted isomers due to steric shielding of the heteroatom . Pairing this with logP reduction via polar substituents (e.g., hydroxyl groups) further improves stability .

Q. What mechanistic insights explain oxetane’s enhancement of macrocyclization efficiency?

- Methodological Answer : Oxetanes induce backbone turns via Thorpe–Ingold effects, bringing peptide termini closer for cyclization. NMR studies of pre-macrocyclic precursors reveal NOEs indicative of turn stabilization, while SPPS-RP-HPLC workflows confirm yield improvements (e.g., >50% vs. <20% for non-oxetane analogs). Comparative studies with N-methylglycine or proline analogs validate oxetane’s unique conformational effects .

Critical Analysis of Contradictions

- Polymerization Efficiency : Early anionic methods for oxetane polymerization suffered from low TOF (e.g., 0.1 h), while B4 catalysis achieves TOF >100 h. This discrepancy highlights the need for catalyst screening in strain-limited systems .

- Metabolic Stability : While 3-substituted oxetanes generally improve stability, exceptions occur in CYP-rich environments. Context-dependent SAR (e.g., steric vs. electronic effects) must guide optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.